![molecular formula C26H39NO5 B1252503 1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one](/img/structure/B1252503.png)
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Synthesis
The chemical compound you're interested in is related to the field of heterocyclic chemistry. A study by Janin et al. (1999) delved into the methylation of heterocyclic compounds like 3-cyano-6-hydroxypyridine-2(1H)-ones, which are structurally similar to your compound of interest. Their research contributes to the synthesis of new heterocyclic derivatives with potential biological activities. This study presents a method for preparing dimethoxy derivatives, relevant to the compound you're interested in, due to its methoxy groups (Janin, Y., Chiki, J., Legraverend, M., Huel, C., & Bisagni, E., 1999).
Potential Pharmacological Applications
Research by Högberg et al. (1990) explored compounds with a structure somewhat similar to the compound , specifically their antidopaminergic properties and potential as antipsychotic agents. This study highlights the significance of structural analogs in developing pharmacologically active compounds (Högberg, T., de Paulis, T., Johansson, L., Kumar, Y., Hall, H., & Ogren, S., 1990).
Synthesis of Nicotinonitrile Derivatives
Victory et al. (1989) investigated the synthesis of dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, which shares similarities in its methoxy and hydroxy functional groups with your compound. This research contributes to the understanding of reaction mechanisms in the synthesis of complex organic molecules (Victory, P., Sempere, J., Borrell, J., & Crespo, A., 1989).
Marine Endophytic Fungi Derivatives
Xia et al. (2011) isolated compounds from marine endophytic fungi, including derivatives with methoxy and hydroxy groups, demonstrating the diversity and potential of natural sources in the synthesis of complex organic molecules. This research is relevant for understanding natural sources of structurally complex compounds (Xia, X., Li, Q., Li, J., Shao, C., Zhang, J., Zhang, Y., Liu, X., Lin, Y., Liu, C., & She, Z., 2011).
Propiedades
Nombre del producto |
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one |
|---|---|
Fórmula molecular |
C26H39NO5 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one |
InChI |
InChI=1S/C26H39NO5/c1-10-19(4)24(30-7)20(5)16-18(3)13-11-12-17(2)14-15-22-21(6)23(28)25(31-8)26(32-9)27(22)29/h10-11,13-14,16,20,24,29H,12,15H2,1-9H3/b13-11+,17-14+,18-16+,19-10+/t20-,24+/m0/s1 |
Clave InChI |
UGGPSLQRTUOXFD-LAHHVIPTSA-N |
SMILES isomérico |
C/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1O)OC)OC)C)/C)OC |
SMILES canónico |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1O)OC)OC)C)C)OC |
Sinónimos |
piericidin B1 N-oxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



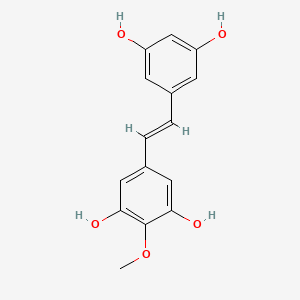

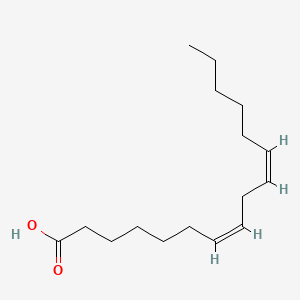
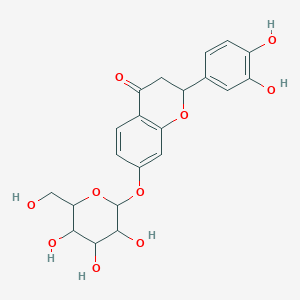
![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)
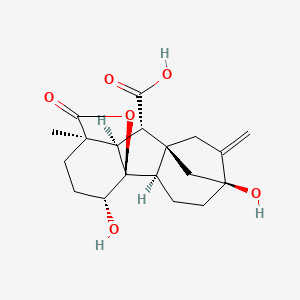

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)
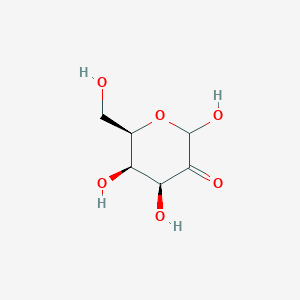
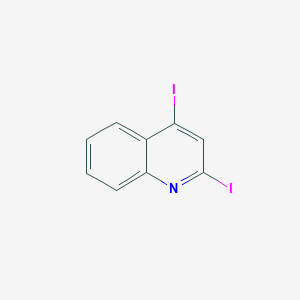
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)
![Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene](/img/structure/B1252439.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B1252441.png)
![4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-](/img/structure/B1252443.png)